Scientific Field: Biotechnology for Biofuels and Bioproducts.
Summary of the Application: 2-Hydroxyterephthalic acid (2-HTA) is the monomer for high-performance hydroxyl modified PBO fiber. Hydroxyl modified PBO (HPBO) fiber shows better photostability and interfacial shear strength.
Results or Outcomes: The yield of 2-HTA was 108.97±2.21 μg/L/mg protein in the whole-cell catalysis. cerevisiae S288C with Ura3, Aro7, and Trp3 knockout.
Scientific Field: Polymer Science.
Results or Outcomes: The outcomes of this application are the production of ordered polymers with excellent mechanical properties.
Scientific Field: Environmental Chemistry.
Summary of the Application: 2-Hydroxyterephthalic acid (2-HTA) can be used as a scavenger for hydroxyl radicals.
Results or Outcomes: The outcomes of this application are the successful scavenging of hydroxyl radicals by 2-HTA.
2-Hydroxyterephthalic acid is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₄. It is a derivative of terephthalic acid, where a hydroxyl group is substituted at the 2-position of the aromatic ring. This compound is of significant interest in various fields, including materials science and organic chemistry, due to its potential applications in the synthesis of polymers and as a building block for more complex molecules.
As 2-HTA primarily functions as a precursor for HPBO fibers, a specific mechanism of action is not applicable in this context.
The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals, which can be useful in catalysis and material science applications .
Recent studies have indicated that 2-hydroxyterephthalic acid exhibits biological activity, particularly in the context of biosynthesis. For example, engineered strains of Escherichia coli have been utilized to produce this compound through metabolic pathways involving shikimic acid and chorismic acid. The enzymatic processes involved show promise for sustainable production methods using renewable resources like glucose .
Several methods exist for synthesizing 2-hydroxyterephthalic acid:
2-Hydroxyterephthalic acid has several applications:
Interaction studies involving 2-hydroxyterephthalic acid primarily focus on its reactivity with various reagents and its behavior in biological systems. For instance, research has shown that it can interact with hydroxyl radicals, leading to its formation during oxidative processes. Additionally, studies on its interaction with transition metals reveal potential applications in catalysis and environmental chemistry .
Several compounds share structural similarities with 2-hydroxyterephthalic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Terephthalic Acid | No hydroxyl group; only carboxylic groups | More widely used in polyester production |
3-Hydroxyterephthalic Acid | Hydroxyl group at the 3-position | Different reactivity patterns compared to 2-hydroxy |
4-Hydroxyterephthalic Acid | Hydroxyl group at the 4-position | Exhibits different biological activities |
Phthalic Acid | Two carboxylic groups without hydroxyl substitution | Used primarily as a plasticizer |
The uniqueness of 2-hydroxyterephthalic acid lies in its specific position of substitution on the aromatic ring, which influences its reactivity and potential applications compared to other hydroxy-substituted terephthalates.
Irritant